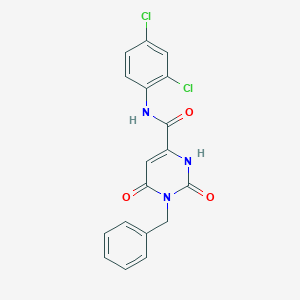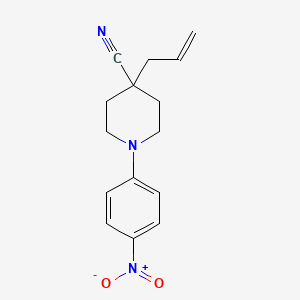
1-benzyl-N-(2,4-dichlorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide
Descripción general
Descripción
1-benzyl-N-(2,4-dichlorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide is a useful research compound. Its molecular formula is C18H13Cl2N3O3 and its molecular weight is 390.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Modification for Enhanced Biological Properties : One study discusses the chemical modification of the pyridine moiety in similar molecules. This modification is seen as a way to optimize the biological properties of these compounds, particularly in enhancing their analgesic properties (Ukrainets et al., 2015).
Antimicrobial Activity : Another research highlights the synthesis of novel derivatives and their antimicrobial activity. These compounds have been found more active than reference drugs against certain bacterial strains and fungi, suggesting potential as antimicrobial agents (Kolisnyk et al., 2015).
Synthesis for Potential Biological Agents : The synthesis of compounds similar to the specified chemical and their evaluation for antimicrobial activities has been reported. Some compounds exhibited significant inhibition on bacterial and fungal growth, indicating potential as biological agents (Akbari et al., 2008).
Structural Modifications and Supramolecular Aggregation : A study focused on structural modifications leading to changes in supramolecular aggregation of thiazolo[3, 2-a]pyrimidines. This research provides insights into their conformational features, which could be relevant in the context of developing new compounds with specific properties (Nagarajaiah & Begum, 2014).
Analgesic Properties of Similar Compounds : The synthesis and analgesic properties of compounds structurally similar to the specified chemical have been studied. This research indicates potential for developing new analgesics (Ukrainets et al., 2015).
Use as a Benzyloxycarbonylating Agent : Research into the use of similar N-hydroxyamide-containing heterocycles as benzyloxycarbonylating agents has been conducted, offering insights into the utility of these compounds in organic synthesis (Katoh et al., 1996).
Antitumor and Antibacterial Agents : Certain 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, structurally related to the specified chemical, have been synthesized as potential inhibitors of thymidylate synthase and explored as antitumor and antibacterial agents (Gangjee et al., 1996).
Synthesis and Antimicrobial Activity of Derivatives : Another study discusses the synthesis of novel N-(Alkyl)-2-Phenyl-1H-Benzimidazole-5-Carboxamidines and their potent antimicrobial activity, indicating the relevance of structurally related compounds in developing new antimicrobial agents (Göker et al., 2005).
Propiedades
IUPAC Name |
3-benzyl-N-(2,4-dichlorophenyl)-2,4-dioxo-1H-pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O3/c19-12-6-7-14(13(20)8-12)21-17(25)15-9-16(24)23(18(26)22-15)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXWXSBMNJZODZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C=C(NC2=O)C(=O)NC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,4-Dimethyl-7-(2-naphthyl)pyrrolo[1,2-a]pyrimidine-8-carbonitrile](/img/structure/B3035664.png)
methanone](/img/structure/B3035667.png)
methanone O-(2,4-dichlorobenzyl)oxime](/img/structure/B3035669.png)
methanone oxime](/img/structure/B3035670.png)
![5-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-yl 3-(trifluoromethyl)benzyl sulfide](/img/structure/B3035671.png)
![3-Chloro-2-[4-(mesitylmethoxy)benzyl]-5-(trifluoromethyl)pyridine](/img/structure/B3035674.png)
![(3E)-1-acetyl-4-ethyl-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione](/img/structure/B3035675.png)
![1-{2-[Bis(methylsulfanyl)methylene]hydrazino}-1-(methylimino)-2-nitroethane](/img/structure/B3035676.png)
![5-[2-(4-Chloroanilino)vinyl]-3-(2-chloro-6-fluorophenyl)-4-isoxazolecarbonitrile](/img/structure/B3035678.png)

![2-chloro-4-{[4-(trifluoromethoxy)anilino]carbonyl}phenyl-N,N-dimethylsulfamate](/img/structure/B3035682.png)
![2-chloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide](/img/structure/B3035683.png)
![1'-[(2-Chlorophenyl)methyl]-3-(3,4-dichlorophenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B3035684.png)